REACTION_CXSMILES
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[S:1]1[CH:5]=[CH:4][C:3](C(O)=O)=[CH:2]1.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:16])C=CC=CC=1.C([N:28]([CH2:31]C)CC)C.[C:33]([OH:37])([CH3:36])([CH3:35])[CH3:34]>>[S:1]1[CH:5]=[CH:4][C:3]([NH:28][C:31](=[O:16])[O:37][C:33]([CH3:36])([CH3:35])[CH3:34])=[CH:2]1
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Name
|
|
Quantity
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31 g
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Type
|
reactant
|
Smiles
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S1C=C(C=C1)C(=O)O
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Name
|
|
Quantity
|
57 mL
|
Type
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reactant
|
Smiles
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C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
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Name
|
|
Quantity
|
36 mL
|
Type
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reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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450 mL
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Type
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reactant
|
Smiles
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C(C)(C)(C)O
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the resulting solution was heated to reflux
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Type
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CONCENTRATION
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Details
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After 22 h the cooled solution was concentrated in vacuo
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Duration
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22 h
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Type
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CUSTOM
|
Details
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to remove solvent
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Type
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WASH
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Details
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washed with 5% aqueous citric acid, water and brine (1.5 L each)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give the crude product as a tacky tan solid (51 g)
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Type
|
CUSTOM
|
Details
|
Recrystallization from hot ethyl acetate-hexane
|
Name
|
|
Type
|
product
|
Smiles
|
S1C=C(C=C1)NC(OC(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 33 g | |
YIELD: PERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |